N-Hydroxy-3,4-methylenedioxyamphetamine
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Overview
Description
N-hydroxy-3,4-methylenedioxyamphetamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Biological Activity
N-Hydroxy-3,4-methylenedioxyamphetamine (N-OH MDA) is a psychoactive compound that belongs to the phenethylamine and amphetamine classes. As a derivative of 3,4-methylenedioxyamphetamine (MDA), it exhibits distinct biological activities that warrant detailed exploration. This article reviews the pharmacological properties, metabolic pathways, and biological effects of N-OH MDA based on diverse scientific literature.
- IUPAC Name : this compound
- CAS Number : 114562-59-3
- Molecular Formula : C₁₀H₁₃NO₃
- Molar Mass : 195.218 g/mol
Pharmacological Profile
N-OH MDA has been shown to possess stimulant and entactogenic properties similar to those of its parent compound, MDA. The biological activity of N-OH MDA can be categorized into several key areas:
-
Cardiovascular Effects :
- Studies indicate that N-OH MDA can induce increases in blood pressure (BP) and heart rate (HR), akin to the effects produced by MDMA and MDA. For instance, dose-related increases in BP and HR were observed in animal models following administration of N-OH MDA .
- The cardiovascular effects are primarily mediated through its action on monoamine transporters, particularly serotonin (5-HT) transporters, which distinguish it from traditional stimulants that preferentially target catecholamine transporters .
-
Metabolic Pathways :
- The metabolism of N-OH MDA involves several pathways, including hydroxylation and demethylation. In vivo studies have shown that N-OH MDA is metabolized into various hydroxylated metabolites, which may also exhibit biological activity .
- Key metabolites identified include 3,4-dihydroxymethamphetamine (HHMA) and 4-hydroxy-3-methoxyamphetamine (HMA), which are formed through the O-demethylenation pathway .
Case Studies and Experimental Data
- Stimulus Generalization Studies :
- Pharmacokinetics :
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to its analogs:
Compound | Primary Effects | Cardiovascular Impact | Metabolic Pathway |
---|---|---|---|
N-OH MDA | Stimulant, entactogen | Increased BP & HR | Hydroxylation, O-demethylation |
MDA | Stimulant, entactogen | Increased BP & HR | O-demethylenation |
MDMA | Stimulant, entactogen | Increased BP & HR | Major O-demethylenation pathway |
Properties
CAS No. |
114562-59-3 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-7(11-12)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,11-12H,4,6H2,1H3 |
InChI Key |
FNDCTJYFKOQGTL-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NO |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NO |
Pictograms |
Irritant |
Synonyms |
N-hydroxy MDA N-hydroxy methylenedioxyamphetamine N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane hydrochloride N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane, (+-)-isomer N-hydroxy-3,4-methylenedioxyamphetamine N-OH-MDA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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